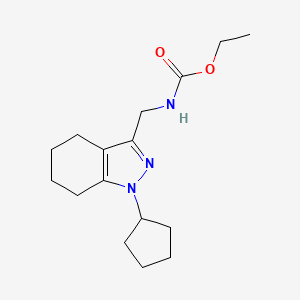

![molecular formula C8H15N3O B2366515 Tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine CAS No. 1249996-28-8](/img/structure/B2366515.png)

Tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine

Vue d'ensemble

Description

Tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine is a chemical compound with the molecular formula C8H15N3O . It is also known as 5-tert-butyl-1,3,4-oxadiazol-2-amine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, tert-butylamidoxime is activated by PTSA–ZnCl2, resulting in the formation of a Lewis acid–ammonia complex as a leaving group, giving rise to the formation of the nitrile oxide .Molecular Structure Analysis

The molecular structure of Tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine consists of a 1,3,4-oxadiazol ring substituted with a tert-butyl group and a methyl group .Physical And Chemical Properties Analysis

Tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine is a solid at room temperature . It has a molecular weight of 169.23 .Applications De Recherche Scientifique

Fluorescence and Photophysical Properties

- Solid-State Synthesis and Fluorescence : Tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine derivatives have been synthesized using solid-state synthesis. These compounds exhibit notable fluorescence properties, with green and blue emission peaks when excited by specific wavelengths. Such fluorescence characteristics are significant for applications in photophysics and material science (Huang Wei, 2007).

Polymer and Material Science

- Polyhydrazides and Poly(amide-hydrazide)s Synthesis : Derivatives of tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine have been utilized in creating novel polyhydrazides and poly(amide-hydrazide)s. These materials display high thermal stability and solubility in polar solvents, making them suitable for film formation and potential applications in high-performance materials (S. Hsiao et al., 1999).

Bioactive Compound Synthesis

- Synthesis of Bioactive Compounds : Research indicates that tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine analogs demonstrate bioactive properties. These analogs have been tested for antitumor activity, revealing potential applications in medicinal chemistry and drug discovery (Catalin V. Maftei et al., 2013).

Optical and Electronic Applications

- Optical Power Limiting and Two-Photon Absorption : Multibranch 1,3,4-oxadiazole derivatives, which include tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine, show significant two-photon absorption properties. This characteristic is crucial for developing materials with optical power limiting capabilities, useful in photonics and laser technology (L. Zhi, 2007).

Propriétés

IUPAC Name |

2-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O/c1-6-10-11-7(12-6)5-9-8(2,3)4/h9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJJGEWXEBPDCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CNC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

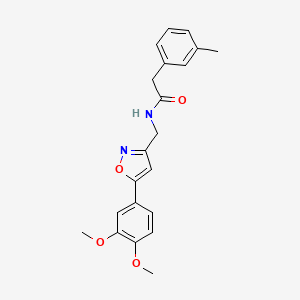

![N-[Cyano-(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)propanamide](/img/structure/B2366432.png)

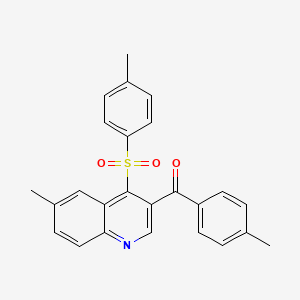

![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2366435.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]indolizine-2-carboxamide](/img/structure/B2366438.png)

![Methyl 4-[[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]carbamoyl]benzoate](/img/structure/B2366439.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide](/img/structure/B2366440.png)

![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2366441.png)

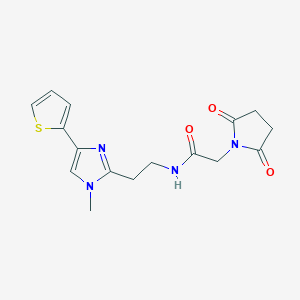

![3-Thienyl{4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2366443.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2366446.png)

![5-Benzyl 2-tert-butyl 8-oxo-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B2366448.png)

![3-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2366450.png)